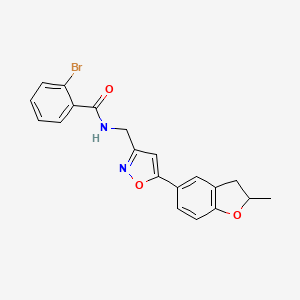

2-bromo-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

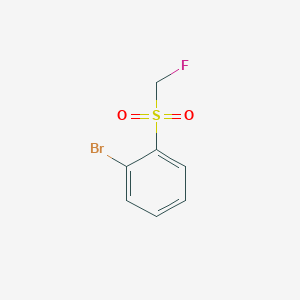

The molecular structure of this compound is complex, containing multiple functional groups. The benzofuran moiety is a heterocyclic compound consisting of a fused benzene and furan ring . The isoxazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The benzamide group consists of a benzene ring attached to an amide functional group .Aplicaciones Científicas De Investigación

Antiviral Applications

The indole derivatives, which are structurally related to the compound , have shown significant antiviral activities . For instance, certain indole-based compounds have been reported to exhibit inhibitory activity against influenza A and other viruses . This suggests that our compound could be synthesized and tested for its efficacy against a range of viral pathogens, potentially contributing to the development of new antiviral drugs.

Anticancer Potential

Benzofuran derivatives, a core component of the compound, have been identified with anticancer activities . Some substituted benzofurans have shown significant cell growth inhibitory effects on various cancer cell lines . Therefore, the compound could be explored for its therapeutic potential in cancer treatment, focusing on target therapy with minimal side effects.

Antimicrobial Properties

The antimicrobial activity of benzofuran derivatives is well-documented, with certain substitutions at the 4-position, such as halogens or hydroxyl groups, enhancing this effect . Research could be directed towards synthesizing variants of the compound with different substituents to evaluate their efficacy as antimicrobial agents.

Synthesis of Heterocyclic Compounds

The compound’s structure lends itself to the synthesis of various heterocyclic compounds . These compounds are crucial in the development of pharmaceuticals and can be used to create a wide array of biologically active molecules . The compound could serve as a precursor in multicomponent reactions to generate new molecules with potential medicinal properties.

Anti-Inflammatory and Analgesic Effects

Indole derivatives have been associated with anti-inflammatory and analgesic effects . The compound could be investigated for its ability to modulate inflammatory pathways and provide pain relief, which could lead to the development of new treatments for chronic inflammatory conditions.

Mecanismo De Acción

Target of Action

The primary targets of the compound “2-bromo-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)benzamide” are currently unknown. This compound is a derivative of benzofuran , a heterocyclic compound that is frequently found in bioactive compounds and organic materials . Benzofuran derivatives have been demonstrated to be potent inhibitors of various enzymes and receptors , suggesting that this compound may also interact with similar targets.

Mode of Action

Based on the properties of benzofuran derivatives, it can be hypothesized that this compound may interact with its targets by binding to their active sites, thereby modulating their activity .

Biochemical Pathways

Benzofuran derivatives have been shown to affect various biochemical pathways, including those involved in inflammation, cancer, and neurological disorders . Therefore, it is possible that this compound may also affect similar pathways.

Pharmacokinetics

A related compound, 4-bromo-2,3-dihydrobenzofuran, has been synthesized via microbial hydroxylation of o-bromophenylacetic acid , suggesting that similar metabolic pathways may be involved in the metabolism of this compound.

Result of Action

Given the bioactivity of benzofuran derivatives, it is possible that this compound may have anti-inflammatory, anticancer, or neuroprotective effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the formation of dust and aerosols should be avoided, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .

Propiedades

IUPAC Name |

2-bromo-N-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN2O3/c1-12-8-14-9-13(6-7-18(14)25-12)19-10-15(23-26-19)11-22-20(24)16-4-2-3-5-17(16)21/h2-7,9-10,12H,8,11H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZZOLGKORQDRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(1-ethyl-1H-indol-2-yl)methyl]acetamide](/img/structure/B2885029.png)

![3-((4-phenethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2885030.png)

![4-(4-chlorophenyl)-2-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B2885033.png)

![5-[(2-Fluorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2885034.png)

![5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2885035.png)

![methyl 6-acetyl-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2885040.png)

![ethyl 2-(3-(2,5-dimethylbenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2885043.png)

![2-(benzo[d]isoxazol-3-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2885048.png)